molecular formula C27H24N4O2S B3017647 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide CAS No. 959528-82-6

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B3017647
CAS No.: 959528-82-6
M. Wt: 468.58
InChI Key: HRNMNLSPTBIFJG-UHFFFAOYSA-N
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Description

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H24N4O2S and its molecular weight is 468.58. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are Phosphoinositide 3-kinases (PI3Ks) and Histone Deacetylases (HDACs) . PI3Ks play critical roles in cancer cell growth and survival, as well as in intrinsic and acquired resistance to both chemotherapy and targeted agents . HDACs, on the other hand, are known to induce multiple epigenetic modifications affecting signaling networks .

Mode of Action

This compound acts as a dual inhibitor, blocking the activity of both PI3Ks and HDACs . It inhibits PI3Ks by binding to the ATP-binding pocket of the enzyme, preventing the phosphorylation of phosphatidylinositol . As for HDACs, it binds to the zinc ion in the active site of the enzyme, inhibiting the removal of acetyl groups from histones .

Biochemical Pathways

The inhibition of PI3Ks and HDACs affects several biochemical pathways. The PI3K pathway, which is involved in cell growth and survival, is downregulated . This leads to decreased activation of downstream effectors like AKT, thereby reducing cell proliferation and survival . The inhibition of HDACs leads to an increase in acetylation of histones, resulting in the loosening of chromatin structure and increased gene expression .

Pharmacokinetics

The compound has unique pharmacokinetic properties with very high plasma free fractions across all species tested (33-50%), large volume of distribution (Vss), high clearance, and intermediate half-life (T1/2) . These properties suggest that the compound has good bioavailability.

Result of Action

The dual inhibition of PI3Ks and HDACs by this compound results in decreased cell proliferation and increased apoptosis, particularly in cancer cells . This can lead to a reduction in tumor size and potentially halt the progression of the disease.

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S/c1-17-12-13-20(14-18(17)2)28-24(32)16-34-27-30-22-11-7-6-10-21(22)25-29-23(26(33)31(25)27)15-19-8-4-3-5-9-19/h3-14,23H,15-16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNMNLSPTBIFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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